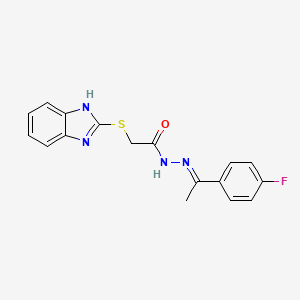![molecular formula C17H17Br3N2O2 B15078524 N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide](/img/structure/B15078524.png)
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide is a synthetic organic compound with the molecular formula C17H17Br3N2O2 and a molecular weight of 521.049 g/mol This compound is known for its unique structure, which includes a benzamide core substituted with a tribromoethyl group and an ethoxyaniline moiety
Vorbereitungsmethoden
The synthesis of N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tribromoethyl intermediate: This step involves the bromination of an appropriate precursor to introduce the tribromoethyl group.
Coupling with 4-ethoxyaniline: The tribromoethyl intermediate is then reacted with 4-ethoxyaniline under suitable conditions to form the desired product.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction.
Analyse Chemischer Reaktionen
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The tribromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of different oxidation states and reduced forms.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used in biological research to investigate its effects on various biological systems and pathways.
Wirkmechanismus
The mechanism of action of N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The tribromoethyl group and the ethoxyaniline moiety may play a role in its biological activity by interacting with enzymes, receptors, or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide can be compared with other similar compounds, such as:
N-(2,2,2-tribromo-1-(3-nitroanilino)ethyl)benzamide: This compound has a similar structure but with a nitro group instead of an ethoxy group.
N-(2,2,2-tribromo-1-(4-methoxyanilino)ethyl)benzamide: This compound has a methoxy group instead of an ethoxy group.
4-ME-N-(2,2,2-trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)benzamide: This compound has a trichloroethyl group instead of a tribromoethyl group .
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C17H17Br3N2O2 |
|---|---|
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
N-[2,2,2-tribromo-1-(4-ethoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H17Br3N2O2/c1-2-24-14-10-8-13(9-11-14)21-16(17(18,19)20)22-15(23)12-6-4-3-5-7-12/h3-11,16,21H,2H2,1H3,(H,22,23) |
InChI-Schlüssel |
DSJRIKPDAYCXQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


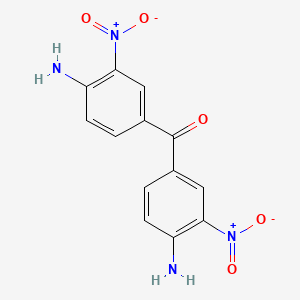
![(5Z)-3-Allyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078459.png)
![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15078466.png)
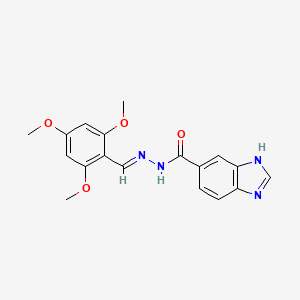
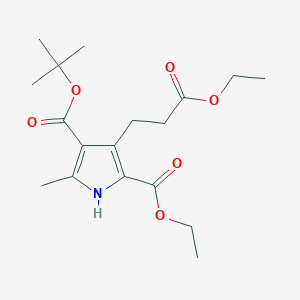
![Ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15078479.png)
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15078489.png)
![4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde](/img/structure/B15078491.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B15078498.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078503.png)
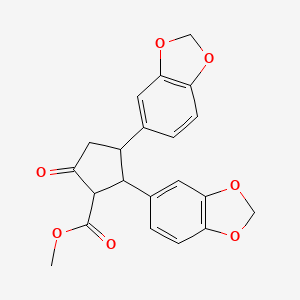
![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15078519.png)
![2-(benzylsulfanyl)-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15078523.png)
